molecular formula C10H11BrFNO2 B3072786 2-bromo-5-fluoro-N-(2-methoxyethyl)benzamide CAS No. 1016890-53-1

2-bromo-5-fluoro-N-(2-methoxyethyl)benzamide

Cat. No.: B3072786
CAS No.: 1016890-53-1
M. Wt: 276.1 g/mol
InChI Key: CIROWOODODGGBA-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C10H11BrFNO2 and a molecular weight of 276.1 g/mol.

Preparation Methods

The reaction conditions often include the use of bromine and fluorine reagents under controlled temperatures and pressures to ensure the desired substitution on the benzene ring . Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity .

Chemical Reactions Analysis

2-Bromo-5-fluoro-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-5-fluoro-N-(2-methoxyethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-5-fluoro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-5-fluoro-N-(2-methoxyethyl)benzamide can be compared with other similar compounds, such as:

    5-Bromo-2-fluoro-N-(2-(4-methoxyphenyl)ethyl)benzamide: This compound has a similar structure but with a different substituent on the benzene ring.

    2-Bromo-N-(2-bromoethyl)-5-fluoro-N-(2-methoxyethyl)benzamide: This compound has an additional bromoethyl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-5-fluoro-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-15-5-4-13-10(14)8-6-7(12)2-3-9(8)11/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIROWOODODGGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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